2-(Piperazin-1-yl)isonicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-piperazin-1-ylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-10(15)8-1-2-12-9(7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLCNVLCYNCBEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650359 | |
| Record name | 2-(Piperazin-1-yl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-26-6 | |
| Record name | 2-(Piperazin-1-yl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Spectroscopic and Structural Elucidation of 2 Piperazin 1 Yl Isonicotinic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.
For 2-(Piperazin-1-yl)isonicotinic acid, the ¹H NMR spectrum is predicted to show distinct signals corresponding to each unique proton environment. The pyridine (B92270) ring protons would appear in the aromatic region, typically deshielded. The protons on the piperazine (B1678402) ring would manifest as multiplets in the aliphatic region, with their chemical shifts influenced by the adjacent nitrogen atoms and the connection to the aromatic ring. The proton of the carboxylic acid group would likely appear as a broad singlet at a significantly downfield chemical shift.
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments. Key signals would include those for the carbonyl carbon of the carboxylic acid (highly deshielded), the carbons of the pyridine ring, and the carbons of the piperazine ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.
¹H NMR| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Pyridine-H (C3) | 7.8 - 8.2 | d |
| Pyridine-H (C5) | 7.0 - 7.4 | dd |
| Pyridine-H (C6) | 8.3 - 8.7 | d |
| Piperazine-H (C2', C6') | 3.5 - 3.9 | m |
| Piperazine-H (C3', C5') | 3.0 - 3.4 | m |
| Piperazine-NH | 1.5 - 2.5 | br s |
¹³C NMR
| Carbons | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxylic Acid) | 165 - 175 |
| Pyridine-C2 | 158 - 162 |
| Pyridine-C3 | 110 - 115 |
| Pyridine-C4 | 140 - 145 |
| Pyridine-C5 | 108 - 112 |
| Pyridine-C6 | 148 - 152 |
| Piperazine-C (adjacent to pyridine) | 45 - 55 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing direct evidence for the presence of specific functional groups. Each functional group absorbs infrared radiation at a characteristic frequency range, resulting in a unique spectral fingerprint.
For this compound, the FT-IR spectrum would be expected to display several key absorption bands. A very broad peak in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid, overlapping with C-H stretches. A strong, sharp absorption around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid. The N-H stretching vibration of the secondary amine in the piperazine ring would typically appear as a medium-intensity peak around 3300-3500 cm⁻¹. Other significant peaks include C-N stretching vibrations for the piperazine and its connection to the pyridine ring, as well as C=C and C=N stretching vibrations within the aromatic pyridine ring. Studies on structurally related compounds, such as 1-(pyrid-4-yl)piperazine, support the assignment of these characteristic vibrational bands. nih.gov
Table 2: Characteristic FT-IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (very broad) |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 (strong) |
| Piperazine | N-H Stretch | 3300 - 3500 (medium) |
| Aromatic Ring | C-H Stretch | 3000 - 3100 (weak to medium) |
| Aliphatic | C-H Stretch | 2850 - 2960 (medium) |
| Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 (medium) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. shu.ac.uk
The structure of this compound contains a pyridine ring, which is a chromophore. This system is expected to exhibit π → π* transitions, which are typically intense absorptions resulting from the promotion of electrons from π bonding orbitals to π* antibonding orbitals. uzh.chlibretexts.org Additionally, the presence of nitrogen and oxygen atoms with lone pairs of electrons allows for n → π* transitions, where a non-bonding electron is promoted to a π* antibonding orbital. uzh.chlibretexts.org These transitions are generally of lower intensity. shu.ac.uk The piperazine group acts as an auxochrome, a group that modifies the light-absorbing properties of the chromophore, often causing a shift in λmax. The UV-Vis spectrum of isonicotinic acid itself shows characteristic absorptions that would be modified by the addition of the piperazine substituent. researchgate.net
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected λmax Range (nm) |
|---|---|---|
| π → π* | Pyridine Ring | 200 - 280 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact molecular weight of a compound with high precision, allowing for the unambiguous determination of its elemental formula. pnnl.gov Furthermore, by analyzing the fragmentation patterns produced upon ionization, HRMS offers valuable insights into the molecule's structure. nih.gov
For this compound (C₁₁H₁₅N₃O₂), the calculated monoisotopic mass is 221.1164 Da. HRMS analysis would be expected to show a molecular ion peak ([M+H]⁺) at m/z 222.1237 in positive ion mode.
The fragmentation of the molecule would likely proceed through several key pathways. Common fragmentation patterns for piperazine-containing compounds involve the cleavage of the piperazine ring itself. Other expected fragmentations include the loss of the carboxyl group (as CO₂; 44 Da) or the entire carboxylic acid function (as COOH; 45 Da), and the cleavage of the C-N bond connecting the piperazine and pyridine rings.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| Proposed Fragment | m/z (Nominal) | Fragmentation Pathway |
|---|---|---|
| [M+H]⁺ | 222 | Molecular Ion |
| [M-COOH]⁺ | 176 | Loss of carboxylic acid group |
| [C₅H₃N(COOH)]⁺ | 122 | Cleavage of piperazine-pyridine bond |
Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Architecture Determination
Single-Crystal X-ray Diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. nih.gov This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and stereochemistry.
While a specific published crystal structure for this compound was not identified in the searched literature, this analytical method remains the most definitive for structural elucidation. nih.govmdpi.com A successful analysis would yield a detailed model of the molecular architecture. It would precisely define the geometry of the pyridine and piperazine rings and the orientation of the carboxylic acid group. Furthermore, it would reveal crucial details about intermolecular interactions in the crystal lattice, such as hydrogen bonds formed between the carboxylic acid's hydroxyl group and the nitrogen atoms of neighboring molecules, or between the piperazine N-H group and an acceptor atom. These interactions govern the crystal packing and the material's bulk properties.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. The experimentally determined percentages are then compared against the calculated theoretical values based on the proposed empirical formula. A close agreement (typically within ±0.4%) provides strong evidence for the compound's purity and validates its empirical formula.
For this compound, with the molecular formula C₁₁H₁₅N₃O₂, the theoretical elemental composition can be calculated from its molecular weight of 221.26 g/mol . sigmaaldrich.comscbt.com
**Table 5: Elemental Analysis Data for this compound (C₁₁H₁₅N₃O₂) **
| Element | Theoretical % |
|---|---|
| Carbon (C) | 59.71% |
| Hydrogen (H) | 6.83% |
| Nitrogen (N) | 18.99% |
Experimental verification of these percentages would confirm the elemental composition and purity of a synthesized sample.
Computational Chemistry and in Silico Modeling Applied to 2 Piperazin 1 Yl Isonicotinic Acid and Its Ligands
Molecular Docking Studies for Predicting Ligand-Target Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.
In studies of compounds structurally related to 2-(piperazin-1-yl)isonicotinic acid, molecular docking has been instrumental in identifying potential biological targets and elucidating binding interactions. For instance, a study on 1-piperazine indole (B1671886) hybrids incorporating a nicotinic acid moiety investigated their binding to Trypanosoma brucei phosphofructokinase (TbPFK), a potential drug target for Trypanosomiasis. nih.govwindows.net The crystal structure of TbPFK (PDB: 6QU4) was used as a template for the docking studies, which were performed using the Glide docking module. nih.govwindows.net Such studies help in understanding the key protein-ligand interactions that are crucial for biological activity.
Similarly, molecular docking studies on isonicotinoyl hydrazide derivatives, which share the isonicotinic acid core, have been conducted to explore their potential as inhibitors of various enzymes, including the protease of COVID-19 (PDB ID: 6LU7). nanobioletters.com These studies often reveal that the nitrogen and oxygen atoms of the isonicotinic acid scaffold are key in forming hydrogen bonds with amino acid residues in the active site of the target protein. nanobioletters.com
While specific docking data for this compound is not extensively available in the public domain, the findings from related compounds suggest that the piperazine (B1678402) and isonicotinic acid groups would play a significant role in forming interactions with target proteins. The piperazine ring can engage in hydrophobic and van der Waals interactions, while the carboxylic acid and pyridine (B92270) nitrogen of the isonicotinic acid moiety can act as hydrogen bond donors and acceptors.
Table 1: Representative Molecular Docking Data for Related Compounds
| Compound/Derivative | Target Protein | PDB ID | Docking Score (unit) | Key Interacting Residues | Reference |
| 1-piperazine indole hybrid with nicotinic acid | Trypanosoma brucei phosphofructokinase | 6QU4 | Not specified | Not specified | nih.govwindows.net |
| Isonicotinoyl hydrazide derivatives | COVID-19 3clpro /M pro | 6LU7 | Not specified | Not specified | nanobioletters.com |
| Piperazin-1-ylpyridazine derivatives | dCTPase | Not specified | -4.649 (Glide Gscore) | Not specified | researchgate.net |
| 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives | Not specified | Not specified | Not specified | Not specified | nih.govresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Principles
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.
Several QSAR studies have been conducted on derivatives of isonicotinic acid hydrazide to understand the structural requirements for their antimicrobial and antimycobacterial activities. researchgate.netnih.govbenthamdirect.comresearchgate.net These studies typically involve the calculation of various molecular descriptors, such as topological, electronic, and physicochemical properties, and correlating them with the observed biological activity using statistical methods like multiple linear regression (MLR).
For example, a QSAR study on a series of isonicotinic acid hydrazide derivatives identified the importance of topological parameters like the third-order kappa shape index (³κ) and the first-order kappa shape index (¹κ) in governing their antimicrobial activity. benthamdirect.com Another study on N(2)-acyl isonicotinic acid hydrazides found that a multi-target QSAR model was effective in describing their antimicrobial activity. nih.gov
Table 2: Summary of QSAR Models for Isonicotinic Acid Derivatives
| Compound Series | Biological Activity | Key Descriptors | Statistical Parameters | Reference |
| Isonicotinic acid hydrazide derivatives | Antimicrobial | Topological parameters (³χ, κ₁) | Not specified | benthamdirect.comresearchgate.net |
| N(2)-acyl isonicotinic acid hydrazides | Antimycobacterial, Antimicrobial | Not specified | Not specified | nih.gov |
| Esters and thioester derivatives of isonicotinic acid | Antimycobacterial | Not specified | Not specified | medcraveonline.com |
Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations can provide valuable insights into the geometry, electronic properties, and reactivity of molecules.
For compounds related to this compound, DFT calculations have been employed to understand their structural and electronic characteristics. For instance, a DFT study of nicotinic acid benzylidenehydrazide derivatives, performed at the B3LYP/6-31G** level of theory, was used to determine optimized structures, energies, HOMO-LUMO gaps, and dipole moments. epstem.net Such calculations help in understanding the stability and reactivity of these molecules. The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provides information about the electron-donating and accepting abilities of the molecule, which is crucial for its interaction with biological targets.
In another study, periodic DFT was used to investigate the high-pressure behavior of crystalline 1,4-dinitrofurazano[3,4-b]piperazine, revealing changes in its structural, electronic, and optical properties under pressure. nih.gov Although the core structure is different, this study highlights the utility of DFT in understanding the properties of piperazine-containing compounds under various conditions.
For this compound, DFT calculations could be used to predict its optimized geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties such as the HOMO-LUMO energy gap, electrostatic potential, and atomic charges. This information would be invaluable for understanding its reactivity and potential binding modes with target macromolecules.
Table 3: Representative DFT Calculation Results for Related Compounds
| Compound/Derivative | Method/Basis Set | Calculated Property | Value (unit) | Reference |
| Nicotinic acid benzylidenehydrazide derivatives | B3LYP/6-31G | HOMO-LUMO gap | Not specified | epstem.net |
| Nicotinic acid benzylidenehydrazide derivatives | B3LYP/6-31G | Dipole moment | Not specified | epstem.net |
| 1,4-Dinitrofurazano[3,4-b]piperazine | LDA/GGA-PW91 | Band gap | Decreases with pressure | nih.gov |
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics of Ligand-Protein Complexes
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide detailed information on the conformational changes and dynamics of molecules, including ligand-protein complexes.
In the context of drug design, MD simulations are often used to assess the stability of a ligand in the binding pocket of a protein and to understand the dynamic nature of their interactions. For example, MD simulations of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives complexed with carbonic anhydrase IX were performed for 100 ns to evaluate the stability of the ligand-receptor complexes. nih.gov The root mean square deviation (RMSD) of the protein and ligand atoms were monitored throughout the simulation to assess conformational stability. nih.gov
Another study utilized extended MD simulations to investigate the conformational changes of the eIF4A1 helicase upon binding of phenyl-piperazine scaffolds. nih.gov These simulations helped to identify novel ATP-competitive inhibitors by recreating the opening and closing of the helicase upon ATP binding. nih.gov
Table 4: Representative Molecular Dynamics Simulation Data for Related Compounds
| Ligand/Complex | Simulation Time | Key Metric | Observation | Reference |
| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives with CAIX | 100 ns | RMSD | Stable ligand binding | nih.gov |
| Phenyl-piperazine scaffolds with eIF4A1 | 300 ns - 3 µs | Conformational changes | Recreated opening and closing of the helicase | nih.gov |
| Piperazin-1-ylpyridazine derivatives with dCTPase | Not specified | Binding affinity | Compound P21 showed highest binding affinity | researchgate.net |
| TKS14 and derivatives with Val122Ile Transthyretin | Not specified | ΔGbinding | -18.0 kcal mol⁻¹ for TKS14 | mdpi.com |
In Silico Prediction of Biological Activity Spectra and Target Landscape
In silico prediction of biological activity spectra involves the use of computational tools to predict the likely biological activities and potential targets of a compound. These predictions are often based on the structural similarity of the compound to known bioactive molecules.
For a series of 1-piperazine indole hybrids with nicotinic acid and nicotinic amide, in silico tools like Molinspiration and MolPredictX were used to predict their biological activity profiles. nih.govnih.govconsensus.app The predictions suggested that the nicotinic acid derivatives were likely to exhibit kinase inhibitor, enzyme inhibitor, and GPCR ligand activities. nih.govnih.govconsensus.app Specifically, derivatives NA-4 and NA-11 were identified as having potentially high biological activity. nih.govnih.govconsensus.app
These prediction tools work by comparing the structural features of the query molecule to a large database of compounds with known biological activities. By identifying common structural motifs and physicochemical properties, these programs can estimate the probability that a new compound will be active against a particular target or belong to a certain activity class.
For this compound, these in silico prediction tools could be used to generate a preliminary "target landscape," suggesting potential protein targets and biological pathways that could be further investigated experimentally. This approach helps in prioritizing compounds for further screening and can guide the design of focused libraries for lead optimization.
Table 5: Predicted Biological Activities for Related Nicotinic Acid Derivatives
| Compound Series | Prediction Tool | Predicted Activity | Specific Derivatives with High Predicted Activity | Reference |
| 1-piperazine indole hybrid with nicotinic acid derivatives | Molinspiration | Kinase inhibitor, Enzyme inhibitor, GPCR ligand | Not specified | nih.govnih.govconsensus.app |
| 1-piperazine indole hybrid with nicotinic acid derivatives | MolPredictX | Not specified | NA-4, NA-11 | nih.govnih.govconsensus.app |
Structure Activity Relationship Sar Investigations of 2 Piperazin 1 Yl Isonicotinic Acid Derivatives in Research Design
Elucidating the Impact of Piperazine (B1678402) Ring Substitutions on Biological Efficacy and Selectivity
The piperazine ring, a key component of the 2-(piperazin-1-yl)isonicotinic acid scaffold, serves as a versatile linker and a critical determinant of biological activity. nih.govresearchgate.netmdpi.comijrrjournal.com Modifications to this six-membered heterocyclic ring, particularly at the N-4 position, have been shown to significantly influence the efficacy and selectivity of the resulting derivatives. nih.gov
Substituents on the piperazine ring can modulate the molecule's pharmacokinetic properties, such as solubility and bioavailability, due to the basic nature of the nitrogen atoms. nih.gov The introduction of various functional groups can also directly impact the pharmacodynamic profile by altering the binding affinity and selectivity for specific biological targets. nih.govijrrjournal.com
Research has demonstrated that the nature of the substituent on the piperazine ring is a critical factor for inhibitory activity. For instance, in a series of anticancer agents, the introduction of a 4-fluorobenzyl group on the piperazine moiety was identified as a crucial anticancer functional group. nih.gov Conversely, increasing the size of the substituent on the piperazine ring can sometimes lead to a decrease in activity. nih.gov The substitution pattern on the piperazine ring can also influence the selectivity of the compound for different cell lines or receptor subtypes. For example, a derivative with a piperazine moiety showed selectivity for HepG-2 over MCF-7 cancer cell lines. nih.gov
The replacement of the piperazine ring with other cyclic amines, such as morpholine (B109124) or pyrrolidine, has been shown to result in a noticeable decrease in biological activity in some cases, highlighting the importance of the specific structural features of the piperazine moiety. nih.gov
Table 1: Impact of Piperazine Ring Modifications on Biological Activity
| Base Scaffold | Piperazine Ring Modification | Observed Biological Effect | Reference |
| Chromen-4-one | Replacement with morpholine or pyrrolidine | Noticeable decrease in telomerase inhibitory activity | nih.gov |
| Dehydroabietic acid | Introduction of a piperazine moiety | Selectivity for HepG-2 over MCF-7 cells | nih.gov |
| Betulinic acid | Replacement of piperazine linker with propane-1,3-diol | 11-fold decrease in anti-HIV potency | nih.gov |
| Cinnoline | Substitution with 4-arylpiperazin-1-yl groups | Varied antifungal activity against C. galibrata and C. albicans | mdpi.com |
This interactive table allows for the filtering and sorting of data to better understand the nuanced effects of piperazine ring substitutions.
Role of Nicotinic Acid Moiety Modifications in Modulating Pharmacological Profiles
The nicotinic acid moiety, also known as pyridine-3-carboxylic acid, and its isomer, isonicotinic acid (pyridine-4-carboxylic acid), are fundamental components that contribute significantly to the pharmacological profiles of their derivatives. Modifications to this part of the this compound structure can profoundly alter the compound's biological activity, including its anti-inflammatory, analgesic, and antimicrobial properties. researchgate.netchemistryjournal.net
The position of the carboxylic acid group on the pyridine (B92270) ring is a critical determinant of activity. For instance, isonicotinic acid hydrazide (isoniazid) is a primary anti-tuberculosis agent, highlighting the importance of the pyridine-4-carboxylic acid structure in this context. smolecule.com Structural modifications of the isonicotinic acid portion of the molecule have been explored to develop new therapeutic agents. For example, a series of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues were synthesized as potent hypoxia-inducible factor (HIF)-1α inhibitors. nih.gov
The electronic properties of substituents on the nicotinic acid ring also play a crucial role. Electron-donating groups, such as methoxy (B1213986) and hydroxyl, have been shown to enhance the antioxidant activity of certain nicotinic acid derivatives. researchgate.net Conversely, the introduction of different aryl groups at the 2-position of nicotinic acid has led to compounds with varying degrees of analgesic and anti-inflammatory effects. chemistryjournal.net
Table 2: Influence of Nicotinic Acid Moiety Modifications on Pharmacological Activity
| Modification | Resulting Compound Class | Observed Pharmacological Effect | Reference |
| Esterification and derivatization | Nicotinic acid derivatives with various side chains | Insecticidal activity | researchgate.net |
| Introduction of 2-Aryl substituents | 2-Aryl nicotinic acid derivatives | Analgesic and anti-inflammatory activity | chemistryjournal.net |
| Formation of Schiff bases and oxadiazoles | Substituted pyridinyl 1,3,4-oxadiazole (B1194373) derivatives | Antioxidant activity | researchgate.net |
| Conjugation to a ruthenium complex | Ruthenium(II) complex with a nicotinic acid derivative | Moderate to high cytotoxic activity in cancer cell lines | mdpi.com |
This interactive table provides a clear overview of how modifications to the nicotinic acid moiety can be leveraged to tune the pharmacological properties of the resulting compounds.
Influence of Linker and Bridging Chemistry on Molecular Recognition and Potency
In the context of this compound derivatives, the piperazine ring itself often acts as a linker. nih.gov However, in more complex structures, additional linkers can be introduced to modulate the distance and orientation between key binding motifs. For example, in a series of betulinic acid derivatives with anti-HIV activity, the piperazine ring served as a linker connecting the triterpenoid (B12794562) skeleton to various cinnamic acids. nih.gov The replacement of this piperazine linker with a propane-1,3-diol linker resulted in a significant decrease in potency, underscoring the importance of the linker's chemical composition. nih.gov
The introduction of a longer linker, such as a piperazine-pentanoic motif, in some instances, has led to a dramatic increase in potency. nih.gov This suggests that for certain biological targets, a greater separation between pharmacophoric groups is beneficial for optimal interaction. The rigidity or flexibility of the linker is also a key factor. A more rigid linker can pre-organize the molecule into a conformation that is favorable for binding, potentially increasing affinity. Conversely, a flexible linker may allow the molecule to adopt multiple conformations, one of which might be optimal for interacting with the target.
Stereochemical Considerations and Their Repercussions on Activity and Specificity
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers can exhibit different pharmacological and toxicological properties. In the case of this compound derivatives, the introduction of chiral centers, either on the piperazine ring or on its substituents, can have profound effects on their activity and specificity.
For instance, in a series of glycine (B1666218) transporter-1 (GlyT-1) inhibitors, the (R)-enantiomer of a 2-methyl-piperazin-1-yl derivative was found to be a potent inhibitor, highlighting the importance of stereochemistry for this particular target. nih.gov The specific three-dimensional arrangement of atoms in one enantiomer may allow for a more favorable interaction with the chiral environment of a biological target, such as an enzyme's active site or a receptor's binding pocket, leading to higher affinity and potency compared to its mirror image.
The synthesis of enantiopure compounds is therefore a critical aspect of drug design and development to ensure that the desired therapeutic effect is maximized while minimizing potential off-target effects that could arise from the other enantiomer. The use of chiral starting materials or stereoselective synthetic methods is often employed to achieve this goal. nih.govresearchgate.net
Identification of Crucial Pharmacophoric Elements for Optimal Target Engagement
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the crucial pharmacophoric elements of this compound derivatives is essential for designing new compounds with improved affinity and selectivity for their intended targets.
Computational studies, such as pharmacophore modeling and docking, are valuable tools for elucidating these key features. nih.govpharmacophorejournal.com For a series of sigma-1 receptor (S1R) ligands, docking studies revealed that a piperidine (B6355638) nitrogen atom acted as a positive ionizable functionality, a 4-phenylpiperazine tail served as a primary hydrophobic group, and a benzyl (B1604629) moiety represented a secondary hydrophobic group. nih.gov These elements constitute the pharmacophore for S1R binding.
For a series of quinazoline (B50416) derivatives, in silico studies identified key molecular properties, such as molecular volume and the number of rotatable bonds, that are important for their predicted biological activity. pharmacophorejournal.com These studies help in understanding the spatial arrangement of functional groups, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers, that are critical for optimal target engagement.
The piperazine nucleus itself is often considered a "privileged structure" in medicinal chemistry because it is frequently found in pharmacologically active compounds. pharmacophorejournal.com Its ability to be substituted at two different nitrogen atoms allows for the introduction of various pharmacophoric groups in a defined spatial orientation. nih.govmdpi.com The isonicotinic acid moiety also contributes key pharmacophoric features, including a hydrogen bond acceptor (the pyridine nitrogen) and a potential hydrogen bond donor/acceptor and charged center (the carboxylic acid).
Future Directions and Emerging Research Avenues for 2 Piperazin 1 Yl Isonicotinic Acid Research
Development of Novel and Green Synthetic Routes for Sustainable Production
The current industrial production of isonicotinic acid, a key structural component of 2-(Piperazin-1-yl)isonicotinic acid, often relies on methods that are not environmentally friendly. For instance, the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid generates nitrous oxide, a potent greenhouse gas. mdpi.com This has spurred research into greener and more sustainable synthetic alternatives.
Key areas of development include:
Catalytic Oxidation: The use of V2O5-TiO2 catalysts in the oxidation of 3-methylpyridine (B133936) is a promising approach, with pilot-scale tests showing high conversion rates and yields of nicotinic acid. mdpi.com
Solvent-Free Reactions: Isonicotinic acid itself can act as a dual and biological organocatalyst in certain reactions, such as the synthesis of pyranopyrazoles, under solvent-free conditions. rsc.org This highlights the potential for developing more environmentally benign synthetic methodologies.
Efficient Amine Synthesis: Practical and mild methods for synthesizing extended tosylpiperazines, which are related to the piperazine (B1678402) moiety of the target compound, have been developed, offering operational simplicity and readily available reactants. organic-chemistry.org
These advancements aim to reduce the environmental impact of producing this compound and its derivatives, aligning with the principles of green chemistry.
Advanced Mechanistic Studies at the Cellular and Subcellular Levels
While the biological activities of this compound derivatives are being explored, a detailed understanding of their mechanisms of action at the cellular and subcellular levels is still emerging. Future research will likely focus on elucidating these pathways to optimize their therapeutic potential.
For instance, derivatives of isonicotinic acid have been shown to have antitubercular activity. nih.govresearchgate.net Molecular docking studies suggest that some of these compounds may bind to enoyl reductase (InhA), an enzyme crucial for mycobacterial cell wall synthesis. nih.gov Further investigations are needed to confirm these interactions and to explore other potential cellular targets.
In the context of cancer research, some piperazine derivatives have been found to inhibit the catalytic activity of poly (ADP-ribose) polymerase (PARP1), enhance PARP1 cleavage, and increase the activity of caspases, ultimately leading to apoptosis. nih.gov In silico analyses have helped to visualize the interaction of these compounds with their targets. nih.gov Advanced microscopy and cellular imaging techniques could provide a more dynamic view of how these molecules interact with subcellular structures and influence cellular processes.
Rational Design and Synthesis of Next-Generation Analogues with Tuned Potency and Specificity
The rational design of new analogues of this compound is a key area of future research, aiming to create compounds with enhanced potency and greater specificity for their biological targets. This approach involves modifying the core structure to improve its pharmacological properties.
Examples of this approach include:
Antitubercular Agents: A series of isonicotinic acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides has been designed and synthesized, with some compounds showing activity against resistant strains of Mycobacterium tuberculosis. nih.gov
Antidepressant Agents: Based on a clinical candidate, a series of 2-piperazin-1-ylquinoline derivatives were synthesized and evaluated as dual-acting serotonin (B10506) reuptake inhibitors and 5-HT1A receptor antagonists. nih.gov
Anticancer Agents: New phenylpiperazine derivatives of 1,2-benzothiazine have been designed based on the structures of known topoisomerase II inhibitors. nih.gov
The synthesis of these next-generation analogues often involves multi-step processes, and the development of efficient and versatile synthetic routes is crucial. mdpi.comresearchgate.netmdpi.com
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Key applications of AI and ML in this field include:
Predictive Modeling: Machine learning models have been successfully used to predict the antitubercular activity of isonicotinic acid hydrazide derivatives. nih.govnih.gov These models, based on large datasets, can screen virtual chemical libraries to identify promising candidates for synthesis and testing. nih.gov
De Novo Drug Design: Generative AI models can create novel chemical structures with desired properties, moving beyond the modification of existing scaffolds. mdpi.com
Pharmacokinetic and Safety Prediction: In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds early in the drug discovery process, helping to identify candidates with a higher probability of success. nih.gov
The integration of AI and ML with traditional medicinal chemistry approaches is expected to revolutionize the design of next-generation drugs based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Piperazin-1-yl)isonicotinic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling isonicotinic acid derivatives with piperazine under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) to facilitate deprotonation. Characterization should include ¹H/¹³C NMR and HRMS to confirm structure and purity, as demonstrated in quinoline-piperazine derivative syntheses . Optimization may involve varying reaction time (12–48 hours), temperature (80–120°C), and stoichiometric ratios (1:1.2 molar ratio of acid to piperazine).
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, as piperazine derivatives are hygroscopic . Stability testing under accelerated conditions (40°C/75% RH for 6 months) can assess degradation pathways.
Q. What analytical techniques are critical for confirming the identity and purity of this compound?
- Methodological Answer : Use a combination of:
- HPLC with UV detection (λ = 254 nm) and C18 columns, referencing certified pharmaceutical standards for impurity profiling .
- Mass spectrometry (HRMS) for exact mass verification (e.g., theoretical m/z 251.28 for C₁₂H₁₇N₃O₃) .
- FT-IR to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?
- Methodological Answer : Introduce substituents at the piperazine nitrogen or isonicotinic acid moiety (e.g., tert-butoxycarbonyl groups , halides, or aryl rings) and evaluate changes in bioactivity. For example:
- Replace the piperazine ring with morpholine or thiomorpholine to assess flexibility requirements.
- Test inhibitory effects on bacterial secretion systems (e.g., Type IV, as seen in E. coli TraE protein binding assays ).
- Use molecular docking to predict binding affinities against target proteins (e.g., PDB ID: 5WIP ).
Q. What strategies are effective in resolving contradictions in solubility and bioavailability data for this compound?
- Methodological Answer :
- Perform pH-dependent solubility studies (pH 1–10) to identify optimal formulation conditions.
- Use salt formation (e.g., hydrochloride salt ) or co-crystallization to enhance solubility.
- Compare in vitro permeability (Caco-2 assays) with in vivo pharmacokinetic profiles in rodent models.
Q. How can researchers assess the environmental impact of this compound during disposal?
- Methodological Answer : Follow GHS guidelines for lab waste:
- Ecotoxicity testing : Use Daphnia magna or algal growth inhibition assays to determine LC₅₀/EC₅₀ values .
- Degradation studies : Monitor hydrolysis under simulated environmental conditions (pH 7.4, 25°C) via LC-MS to identify persistent metabolites .
- Waste disposal : Collaborate with licensed facilities for incineration or chemical neutralization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
